molecular formula C13H14ClNO B263667 N,N-diallyl-3-chlorobenzamide

N,N-diallyl-3-chlorobenzamide

Cat. No.: B263667
M. Wt: 235.71 g/mol
InChI Key: JTQDXQWRWNQSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-3-chlorobenzamide is a benzamide derivative featuring a chlorine substituent at the 3-position of the benzoyl ring and two allyl groups attached to the amide nitrogen. Benzamides are characterized by their amide linkage (-CONR₂), where substituents on the aromatic ring and nitrogen significantly influence reactivity, solubility, and applications in fields like polymer synthesis () and catalysis ().

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

3-chloro-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H14ClNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9H2

InChI Key

JTQDXQWRWNQSAP-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : The 3-chloro substituent (common in ) increases steric hindrance and electron-withdrawing effects, influencing reactivity in cross-coupling or polymerization reactions.
  • N-Substituents: N,N-Dialkyl Groups (e.g., dimethyl in ): Enhance solubility in organic solvents due to reduced polarity. Aryl Groups (e.g., N-phenyl in ): Introduce π-π stacking interactions, critical in crystal packing (monoclinic structure) . Functionalized Alkyl Chains (e.g., diethylamino in ): Improve bioavailability and metal-binding capacity for catalysis.

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